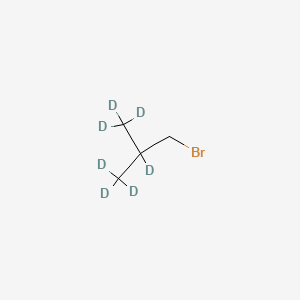

1-溴-2-甲基丙烷-d7

描述

1-Bromo-2-methylpropane, also known as isobutyl bromide, is a compound with the molecular formula C4H9Br and a molecular weight of 137.02 . It’s considered a questionable carcinogen with experimental neoplastigenic data. It’s moderately toxic by the intraperitoneal route and is a dangerous fire hazard when exposed to heat or flame .

Synthesis Analysis

1-Bromo-2-methylpropane can be synthesized in a reaction with 1-ethylimidazole in a 140 °C oil bath to yield 97% 1-ethyl-1,3-isobutylimidazolium bromide .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-2-methylpropane has been used in various chemical reactions. For instance, it has been used in a reaction with 1-ethylimidazole in a 140 °C oil bath to yield 97% 1-ethyl-1,3-isobutylimidazolium bromide .Physical and Chemical Properties Analysis

1-Bromo-2-methylpropane is a liquid at 20°C with a density of 1.26 g/mL . It has a boiling point of 92°C and a melting point of -117°C . It is slightly soluble in water with a solubility of 0.51 g/L .科学研究应用

PET 示踪剂的放射合成

已经探索了像 1-碘-2-[11 C]甲基丙烷和 2-甲基-1-[11 C]丙醇这样的化合物的放射合成,用于开发正电子发射断层扫描 (PET) 示踪剂。这些化合物作为进一步放射合成反应中的试剂,展示了它们在创建用于成像和诊断目的的生物活性化合物中的效用 (罗特维尔等人,2017 年).

化学合成和反应

合成和研究新型化合物,例如源自涉及溴代和烷氧基取代分子的反应的席夫碱锌 (II) 配合物,揭示了此类化学实体在理解分子相互作用、结构表征和探索其抗菌活性方面的重要性 (郭,2011 年)。这些研究强调了溴化化合物在合成具有药学应用潜力的材料中的作用。

材料科学与聚合物化学

通过溴化和进一步功能化等工艺对聚合物进行化学改性,展示了多样化的应用,包括水溶性刷状聚合物和聚电解质的合成。这些材料在稳定异相聚合和检查其离子传导性能方面得到应用,展示了溴化化合物在开发具有特定性能的新型聚合物材料中的效用 (袁等人,2011 年).

生化和毒理学研究

已经广泛研究了像 1-溴丙烷这样的化合物的毒理学和生化效应,提供了对其对人类健康和安全影响的见解。例如,对 1-溴丙烷神经毒性的研究提供了有关职业接触风险和健康结果的宝贵数据,强调了了解此类化学品的生物学效应的必要性 (市原等人,2012 年).

作用机制

Target of Action

The primary target of 1-Bromo-2-methylpropane-d7 is the carbon atom in organic compounds. This compound, being a halogenated alkane, is often used in various synthetic preparations .

Mode of Action

1-Bromo-2-methylpropane-d7, a tertiary halogenoalkane, reacts via an SN1 mechanism . In this mechanism, the reaction rate depends only on the alkyl halide concentration and is independent of the water concentration . This is because the rate-limiting step involves the ionization of the alkyl halide to form a carbocation, which is then attacked by a nucleophile .

Biochemical Pathways

As a halogenated alkane, it is known to participate in nucleophilic substitution reactions, which are fundamental to many biochemical processes .

Pharmacokinetics

As a small, non-polar molecule, it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 1-Bromo-2-methylpropane-d7 is the formation of new organic compounds through nucleophilic substitution reactions . The exact molecular and cellular effects would depend on the specific reaction conditions and the other compounds involved.

Action Environment

The efficacy and stability of 1-Bromo-2-methylpropane-d7 can be influenced by various environmental factors. For instance, the reaction rate of the SN1 mechanism can be affected by the solvent used. Polar protic solvents, which can stabilize the transition state and carbocation intermediate, tend to speed up the rate of SN1 reactions . Additionally, temperature can also influence the reaction rate and product distribution .

安全和危害

1-Bromo-2-methylpropane is highly flammable and causes skin and eye irritation. It may also cause respiratory irritation. It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. It should be kept away from open flames, hot surfaces, and sources of ignition .

生化分析

Biochemical Properties

It is known that brominated compounds like 1-Bromo-2-methylpropane-d7 can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can involve interactions with various enzymes, proteins, and other biomolecules .

Cellular Effects

The specific cellular effects of 1-Bromo-2-methylpropane-d7 are not well-documented. Brominated compounds can have significant effects on cellular processes. For example, they can cause massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides .

Molecular Mechanism

Brominated compounds like 1-Bromo-2-methylpropane-d7 can undergo free radical reactions and nucleophilic substitutions . These reactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that brominated compounds can undergo phase transitions at different temperatures .

Dosage Effects in Animal Models

It is known that brominated compounds can have toxic effects at high doses .

Metabolic Pathways

Transport and Distribution

Brominated compounds can interact with various transporters or binding proteins .

Subcellular Localization

Brominated compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

2-(bromomethyl)-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFKOKELQSXIQ-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CBr)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266816 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344299-41-8 | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344299-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane-1,1,1,2,3,3,3-d7, 2-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

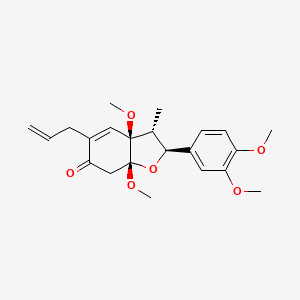

![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)

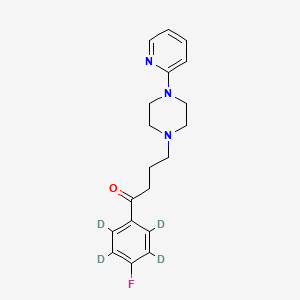

![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)

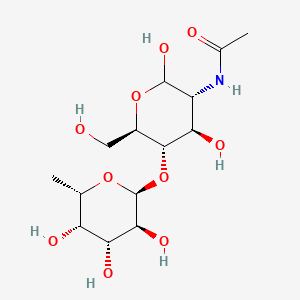

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)